molecular formula C23H32N4OS B4961005 4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide

4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B4961005
M. Wt: 412.6 g/mol
InChI Key: HGDBRQOKVOGLNX-UHFFFAOYSA-N
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Description

4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the phenyl and carboxamide groups. The cyclohexylmethyl and piperazino groups are then added through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring, which is known for its presence in various pharmaceuticals.

    Carboxamide Derivatives: Compounds with carboxamide groups, which are common in many drug molecules.

Uniqueness

The uniqueness of 4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4OS/c1-18-20(29-22(25-18)19-9-5-3-6-10-19)21(28)24-17-23(11-7-4-8-12-23)27-15-13-26(2)14-16-27/h3,5-6,9-10H,4,7-8,11-17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDBRQOKVOGLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3(CCCCC3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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